Cas no 868171-36-2 (Cyclohexanone, 3,3-dimethoxy-)

Cyclohexanone, 3,3-dimethoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6491463-1.0g |
3,3-dimethoxycyclohexan-1-one |
868171-36-2 | 1.0g |
$0.0 | 2022-12-11 |
Cyclohexanone, 3,3-dimethoxy- 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Cyclohexanone, 3,3-dimethoxy-に関する追加情報
Cyclohexanone, 3,3-dimethoxy- and Its Significance in Modern Chemical Research
Cyclohexanone, 3,3-dimethoxy- (CAS No. 868171-36-2) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits a range of properties that make it invaluable for various synthetic applications. The presence of two methoxy groups at the 3-position of the cyclohexanone core imparts distinct reactivity and functionality, which are leveraged in the development of novel molecules.
The molecular structure of Cyclohexanone, 3,3-dimethoxy- consists of a cyclohexane ring substituted with two methoxy groups and a ketone functional group. This arrangement not only influences its physical and chemical properties but also opens up diverse possibilities for its use in synthetic chemistry. The compound’s ability to participate in various reactions, such as nucleophilic addition and oxidation, makes it a versatile intermediate in organic synthesis.
In recent years, Cyclohexanone, 3,3-dimethoxy- has been explored for its potential applications in the synthesis of biologically active compounds. Its structural motif is reminiscent of many natural products and pharmaceuticals, suggesting that it could serve as a precursor for the development of new therapeutic agents. Researchers have been particularly interested in its role as a building block for more complex molecules, given its stability and ease of functionalization.
One of the most compelling aspects of Cyclohexanone, 3,3-dimethoxy- is its utility in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug discovery, with many approved drugs containing heterocyclic structures. The methoxy-substituted cyclohexanone can be transformed into various heterocycles through strategic cyclization reactions, providing access to novel scaffolds with potential biological activity.
Recent studies have highlighted the compound’s importance in the development of agrochemicals. The structural features of Cyclohexanone, 3,3-dimethoxy- allow it to serve as a precursor for herbicides and pesticides. By modifying its functional groups or incorporating it into larger molecular frameworks, chemists can design compounds that target specific biological pathways in plants or pests. This application underscores the compound’s versatility beyond pharmaceuticals.
The synthesis of Cyclohexanone, 3,3-dimethoxy- itself is an area of active research. Several methods have been developed to produce this compound efficiently and in high yield. These include catalytic hydrogenation, oxidation reactions, and cross-coupling strategies. The optimization of these synthetic routes is crucial for ensuring that the compound is available in sufficient quantities for industrial applications.
In addition to its synthetic utility, Cyclohexanone, 3,3-dimethoxy- has been studied for its potential role in material science. Its ability to form stable complexes with other molecules makes it a candidate for use in polymer chemistry and nanotechnology. Researchers are exploring its incorporation into functional materials that exhibit unique properties such as enhanced thermal stability or improved electrical conductivity.
The biological activity of derivatives of Cyclohexanone, 3,3-dimethoxy- has also been investigated extensively. While the compound itself may not exhibit significant biological effects, its derivatives can be designed to target specific enzymes or receptors. For instance, modifications at the methoxy groups can alter the electronic properties of the molecule, influencing its interactions with biological targets.
The use of computational methods to study Cyclohexanone, 3,3-dimethoxy- has become increasingly prevalent. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments without conducting extensive experimental trials. This approach has accelerated the discovery process and enabled the design of more efficient synthetic strategies.
In conclusion, Cyclohexanone, 3,3-dimethoxy- (CAS No. 868171-36-2) is a multifaceted compound with broad applications in chemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules, agrochemicals, and advanced materials. As research continues to uncover new possibilities for this compound, its importance in modern chemistry is likely to grow even further.
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